7-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes often include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of pyridine and pyrimidine derivatives under specific conditions.
Introduction of Functional Groups: The chlorophenyl, methoxyethyl, and sulfanyl groups are introduced through various substitution reactions.
Final Cyclization and Oxidation: The final steps involve cyclization and oxidation to form the desired compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
7-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
7-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways.
Comparison with Similar Compounds
Similar compounds to 7-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid include:
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the functional groups attached.
Pyrimidine-5-carbonitrile Derivatives: These compounds have been studied for their anticancer properties and share some structural similarities.
Pyrrolo[2,3-d]pyrimidines: These compounds are known for their diverse biological activities and are structurally related.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN3O4S |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14ClN3O4S/c1-25-7-6-21-14-13(15(22)20-17(21)26)11(16(23)24)8-12(19-14)9-2-4-10(18)5-3-9/h2-5,8H,6-7H2,1H3,(H,23,24)(H,20,22,26) |
InChI Key |
JJNTXKNILXJZCM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)C(=O)NC1=S |
Origin of Product |
United States |
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